molecular formula C14H19FN2O B11500199 2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B11500199
M. Wt: 250.31 g/mol
InChI Key: MVVOMFYSEXYDJP-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring, a methyl group attached to the nitrogen atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(1-methylpiperidin-4-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide
  • 2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
  • 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide

Uniqueness

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the piperidine ring contribute to its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C14H19FN2O/c1-16-9-7-11(8-10-16)17(2)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3

InChI Key

MVVOMFYSEXYDJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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